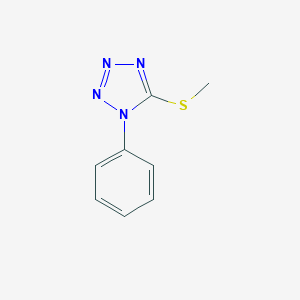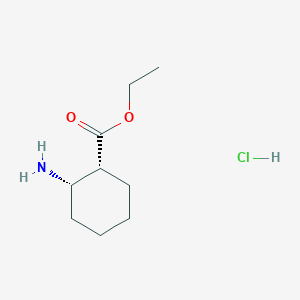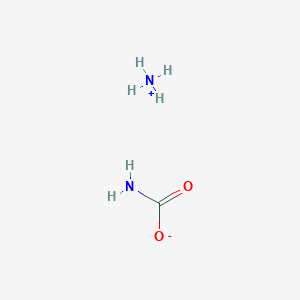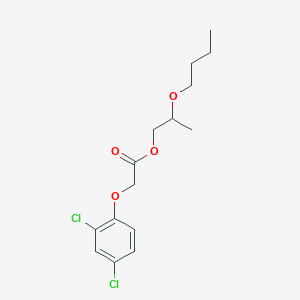
5-(Methylthio)-1-phenyl-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside found in numerous species. It is an intermediate in the methylthioadenosine (MTA) cycle, also known as the methionine salvage pathway that is universal to aerobic life .
Synthesis Analysis
Methylthio-DADMe-Immucillin-A (MTDIA) is an orally available, transition state analogue inhibitor of MTAP. 5’-Methylthioadenosine (MTA), the substrate for MTAP, is formed in polyamine synthesis and is recycled by MTAP to S-adenosyl-L-methionine (SAM) via salvage pathways .Molecular Structure Analysis
The molecular structure of MTA was confirmed in 1924 .Chemical Reactions Analysis
MTA suppresses tumors by inhibiting tumor cell proliferation, invasion, and the induction of apoptosis while controlling the inflammatory micro-environments of tumor tissue .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like MTA would depend on its molecular structure and the presence of functional groups .科学的研究の応用
Drug Design and Medicinal Chemistry
Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The tetrazole ring is an essential synthetic scaffold in medicinal chemistry and drug design due to its broad interaction with biological systems . It is present in some drugs with clinical importance, and its primary biological activity is a bioisosteric analogue of the carboxylic acid and cis-amide groups .
Biological Activity
The biological activity of tetrazoles is quite extensive and includes antiviral, antibacterial, anticancer, antifungal, and antioxidant properties . These properties make it an attractive structure for designing and synthesizing new pharmaceuticals .
Fluorogenic Fingerprint Reagents
Ninhydrin derivatives bearing sulfur-containing groups at position 5 exhibit excellent properties as fluorogenic fingerprint reagents on paper . Their sensitivity markedly exceeds that of ninhydrin and even that of 5-methoxy ninhydrin .
Nitration Reactions
The compound has been used in nitration reactions. For example, the nitration of 5-methylsulfanyl-1-phenyltetrazole with a mixture of nitric and sulfuric acids at 0°C resulted in 5-methylsulfanyl-1-(4-nitrophenyl)tetrazole in high yield .
Safety and Hazards
While specific safety data for “5-(Methylthio)-1-phenyl-1H-tetrazole” was not found, it’s generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .
特性
IUPAC Name |
5-methylsulfanyl-1-phenyltetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-13-8-9-10-11-12(8)7-5-3-2-4-6-7/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXUSEGLHQMSIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301216 |
Source


|
| Record name | 5-(Methylsulfanyl)-1-phenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylthio)-1-phenyl-1H-tetrazole | |
CAS RN |
1455-92-1 |
Source


|
| Record name | NSC141853 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141853 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Methylsulfanyl)-1-phenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Dimethylamino)sulfonyl]benzoic acid](/img/structure/B72875.png)





![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, (1R,2R,4R)-rel-](/img/structure/B72886.png)




